molecular formula C11H12N2O B14374143 N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline CAS No. 89808-78-6

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline

Cat. No.: B14374143
CAS No.: 89808-78-6
M. Wt: 188.23 g/mol
InChI Key: YBAWUGXUENRPFL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline is an organic compound with the molecular formula C11H12N2O It is a derivative of aniline, where the aniline ring is substituted with a dimethylamino group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline typically involves the reaction of 4-nitroaniline with dimethylamine, followed by the cyclization of the resulting intermediate with an appropriate reagent to form the oxazole ring. Common reagents used in this synthesis include tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can form a protective adsorption layer on surfaces, inhibiting reactions such as corrosion. This protective layer is formed through both physical and chemical adsorption mechanisms . Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Oxazol-5-yl)aniline: Similar in structure but lacks the dimethylamino group.

    N,N-Dimethylaniline: Similar in structure but lacks the oxazole ring.

    Oxazole Derivatives: Various oxazole derivatives with different substituents on the oxazole ring.

Uniqueness

N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline is unique due to the presence of both the dimethylamino group and the oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

89808-78-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N,N-dimethyl-4-(1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C11H12N2O/c1-13(2)10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,1-2H3

InChI Key

YBAWUGXUENRPFL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=CO2

Origin of Product

United States

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